molecular formula C17H14 B14613948 9-(Prop-1-EN-2-YL)anthracene CAS No. 58873-48-6

9-(Prop-1-EN-2-YL)anthracene

Cat. No.: B14613948
CAS No.: 58873-48-6
M. Wt: 218.29 g/mol
InChI Key: PBMREGLSNAEOME-UHFFFAOYSA-N
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Description

9-(Prop-1-EN-2-YL)anthracene is an anthracene derivative characterized by the presence of a prop-1-en-2-yl group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Prop-1-EN-2-YL)anthracene can be achieved through various methods, including the Suzuki/Sonogashira cross-coupling reactions. These reactions typically involve the coupling of an anthracene derivative with a suitable prop-1-en-2-yl precursor under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale reactions using similar cross-coupling techniques. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-(Prop-1-EN-2-YL)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(Prop-1-EN-2-YL)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Prop-1-EN-2-YL)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the emission of fluorescence. This property is exploited in various applications, including fluorescence microscopy and OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 9-(Prop-1-EN-2-YL)anthracene is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, the substitution pattern affects the compound’s fluorescence quantum yield and thermal stability. While 9-(4-Phenyl)anthracene and 9-(4-Phenylethynyl)anthracene exhibit high thermal stability and blue emission, this compound offers a different set of properties that can be advantageous in specific applications .

Properties

CAS No.

58873-48-6

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-1-en-2-ylanthracene

InChI

InChI=1S/C17H14/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3

InChI Key

PBMREGLSNAEOME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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